1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine is an organic compound that features both azido and fluoromethyl functional groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Azido Group Introduction: The azido group is introduced through nucleophilic substitution reactions using azidating agents such as sodium azide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine involves its functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages.
Fluoromethyl Group: The fluoromethyl group can influence the compound’s reactivity and stability, potentially affecting its interaction with biological targets.
Comparison with Similar Compounds
1-(2-Azidoethyl)pyrrolidine: Lacks the fluoromethyl group, making it less reactive in certain contexts.
3-(Fluoromethyl)pyrrolidine: Lacks the azido group, limiting its applications in click chemistry.
Uniqueness: 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine is unique due to the presence of both azido and fluoromethyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
IUPAC Name |
1-(2-azidoethyl)-3-(fluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN4/c8-5-7-1-3-12(6-7)4-2-10-11-9/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBPVCNAAMAPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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